4-Chlorophenylsulfonylacetone
Overview
Description
4-Chlorophenylsulfonylacetone is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.684 g/mol . It is also known by other names such as 1-(4-chlorophenyl)sulfonylpropan-2-one and 4-chlorobenzenesulfonylpropan-2-one . This compound is characterized by the presence of a chlorophenyl group attached to a sulfonylacetone moiety, making it an important intermediate in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 4-Chlorophenylsulfonylacetone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with acetone to yield the final product . The reaction conditions generally include maintaining a controlled temperature and pH to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
4-Chlorophenylsulfonylacetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides. This reaction often requires the presence of a catalyst or a strong base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 4-chlorobenzenesulfonic acid, while reduction with sodium borohydride may produce 4-chlorophenylsulfide.
Scientific Research Applications
4-Chlorophenylsulfonylacetone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification. Its sulfonyl group can react with amino acid residues in proteins, making it useful in biochemical research.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chlorophenylsulfonylacetone involves its ability to interact with biological molecules, particularly proteins and enzymes. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various molecular targets and pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
4-Chlorophenylsulfonylacetone can be compared with other similar compounds, such as:
4-Bromophenylsulfonylacetone: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
4-Methylphenylsulfonylacetone: Contains a methyl group instead of a chlorine atom. This compound may have different physical and chemical properties, affecting its applications and reactivity.
4-Nitrophenylsulfonylacetone:
The uniqueness of this compound lies in its specific reactivity and the presence of the chlorine atom, which can influence its chemical behavior and interactions with other molecules.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-7(11)6-14(12,13)9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDBHPZILGTBFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334596 | |
Record name | 4-Chlorophenylsulfonylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5000-48-6 | |
Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5000-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylsulfonylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5000-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.